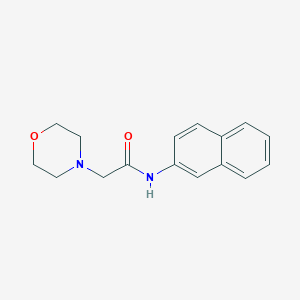

4-Morpholineacetamide, N-2-naphthalenyl-

Description

2-Morpholino-N-(naphthalen-2-yl)acetamide is an organic compound that features a morpholine ring attached to an acetamide group, which is further connected to a naphthalene moiety

Properties

CAS No. |

65446-71-1 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

2-morpholin-4-yl-N-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C16H18N2O2/c19-16(12-18-7-9-20-10-8-18)17-15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2,(H,17,19) |

InChI Key |

UNXRLYDVIYEDSL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the naphthalene moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Naphthalene-2-carboxylic acid derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted naphthalene or morpholine derivatives.

Scientific Research Applications

2-Morpholino-N-(naphthalen-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Morpholino-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

- 2-Morpholino-N-(naphthalen-1-yl)acetamide

- N-(2-Naphthyl)-2-morpholinoacetamide

- N-(Naphthalen-2-yl)-2-morpholinoacetamide

Uniqueness

2-Morpholino-N-(naphthalen-2-yl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the morpholine ring and the naphthalene moiety influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

4-Morpholineacetamide, N-2-naphthalenyl- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes various studies to explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Morpholineacetamide, N-2-naphthalenyl- is characterized by its morpholine and naphthalene moieties, which contribute to its unique chemical properties. The molecular formula is CHNO, with a molecular weight of approximately 215.25 g/mol.

Anticancer Properties

Research indicates that 4-Morpholineacetamide, N-2-naphthalenyl- exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induces apoptosis |

| HeLa (Cervical) | 8.3 | Inhibits proliferation |

| A549 (Lung) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate inhibition |

| Escherichia coli | 64 | Weak inhibition |

| Pseudomonas aeruginosa | 128 | No significant activity |

The biological activity of 4-Morpholineacetamide, N-2-naphthalenyl- is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell metabolism and proliferation, as well as modulating receptor activity related to inflammation and immune responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer indicated that treatment with 4-Morpholineacetamide, N-2-naphthalenyl- led to a reduction in tumor size in a subset of patients, alongside manageable side effects.

- Antimicrobial Efficacy in Wound Infections : In a cohort study involving patients with chronic wounds infected by resistant bacteria, topical application of the compound showed improved healing rates compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.